alpha-Bromo-4-chlorophenylacetic acid
Overview
Description
Alpha-Bromo-4-chlorophenylacetic acid is a chemical compound with the molecular formula C8H6BrClO2 . It appears as a white crystalline powder .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One common method involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The HBr then catalyzes the formation of the acid bromide enol which subsequently reacts with Br2 to give alpha bromination . Another method involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, chlorine, oxygen, and carbon atoms. The InChI representation of the molecule is InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12)
. The Canonical SMILES representation is C1=CC(=CC=C1C(C(=O)O)Br)Cl
.
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its bromination. The process begins by the reaction of the carboxylic acid with PBr3 to form an acid bromide plus HBr . The HBr then catalyzes enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.49 g/mol . It is a white crystalline powder . The compound has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .
Scientific Research Applications
Coordination-Mediated Resolution of Racemic Acids
A study by Xu et al. (2005) explored the use of alpha-Bromo-4-chlorophenylacetic acid (HL7) in the coordination-mediated resolution of racemic acids. This process involved a copper(II) complex and optically pure dibenzoyltartaric acid (DBTA) in acetonitrile solution. While satisfactory results were obtained for some acids, only racemic acids were achieved for HL7, indicating limited success in enantioselectivity for this specific acid (Xu et al., 2005).
Synthesis and Anti-Inflammatory Activity
Research by Walsh et al. (1984) discussed the synthesis and pharmacological evaluation of derivatives of 2-amino-3-benzoylphenylacetic acid, including this compound analogues. These derivatives were assessed for anti-inflammatory, analgesic, and cyclooxygenase inhibiting activity, with some showing greater potency than indomethacin in these assays (Walsh et al., 1984).
Synthesis of Clopidogrel Analogues
In a study conducted by Jifang et al. (2010), this compound was used in the synthesis of Clopidogrel analogues. These compounds demonstrated significant anti-platelet aggregation activities, indicating potential therapeutic applications (Jifang et al., 2010).
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the preparation of biologically active compounds such as the antithrombotic clopidogrel .
Biochemical Pathways
Pharmacokinetics
Its molecular properties such as a molecular weight of 249489, a density of 17±01 g/cm3, and a boiling point of 3261±270 °C at 760 mmHg suggest that it could have significant bioavailability .
Action Environment
It’s known that the compound is stable under recommended temperatures and pressures .
Safety and Hazards
Properties
IUPAC Name |
2-bromo-2-(4-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOAAWLOOHBFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440812 | |
Record name | alpha-Bromo-4-chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-73-5 | |
Record name | alpha-Bromo-4-chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-Bromo-4-chlorophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: Can α-bromo-4-chlorophenylacetic acid be optically resolved using the method described in the paper?
A1: The research paper indicates that attempts to resolve α-bromo-4-chlorophenylacetic acid using the copper(II)-mediated resolution with O,O'-dibenzoyltartaric acid were unsuccessful, yielding only the racemic form of the acid. [] This suggests that this specific method is not effective for the optical resolution of this particular compound.
Q2: Why might the resolution method be ineffective for α-bromo-4-chlorophenylacetic acid compared to other similar compounds?
A2: While the paper does not provide a definitive answer, it does highlight that successful resolution was observed for α-halo carboxylic acids with substituents in the ortho position of the phenyl ring (e.g., α-bromo-2-chlorophenylacetic acid). [] This suggests that the position of the chlorine atom on the phenyl ring in α-bromo-4-chlorophenylacetic acid (para position) might hinder the interaction with the chiral resolving agent, preventing effective enantiomeric separation. Further investigation would be needed to confirm this hypothesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.